Technical Whitepaper: Sodium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate
Technical Whitepaper: Sodium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate
The Backbone of Hydrophilic Cyanine Fluorophores
Executive Summary
In the landscape of fluorescence microscopy and bio-imaging, water solubility is a non-negotiable parameter for fluorophores intended for live-cell labeling or protein conjugation. Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 287188-58-3) serves as the critical hydrophilic scaffold for the synthesis of sulfonated cyanine dyes (e.g., sulfo-Cy3, sulfo-Cy5).
Unlike hydrophobic cyanine precursors that result in dye aggregation and fluorescence quenching in aqueous buffers, this sulfonated intermediate ensures that the final fluorophore retains high quantum yield and solubility in physiological media. This guide provides a rigorous analysis of its molecular weight characteristics, synthesis protocols, and application logic for researchers in probe development.
Molecular Weight & Chemical Identity
Precise stoichiometry is vital for the synthesis of cyanine dyes, as the ratio of the indolenine precursor to the polymethine linker determines the yield and purity of the final dye.
2.1 Molecular Weight Analysis
The molecular weight of this compound varies significantly depending on the counterion (H⁺, Na⁺, K⁺) and hydration state. Researchers must verify the specific salt form provided by suppliers, as "Indole-5-sulfonic acid" is often used colloquially to refer to the salt forms.
Table 1: Comparative Physicochemical Properties
| Chemical Entity | CAS Number | Formula | Molecular Weight ( g/mol ) | Solubility Profile |
| Acid Form (Parent) | 132557-72-3 | C₁₁H₁₃NO₃S | 239.29 | Soluble in MeOH, low in Water |
| Sodium Salt (Anhydrous) | 287188-58-3 | C₁₁H₁₂NNaO₃S | 261.27 | Highly Water Soluble |
| Potassium Salt (Anhydrous) | 132557-73-4 | C₁₁H₁₂NKO₃S | 277.38 | Highly Water Soluble |
Critical Consideration: The sodium salt is hygroscopic. While the theoretical anhydrous MW is 261.27 g/mol , commercial batches may contain 3–5% water by weight. It is recommended to determine the precise water content via Karl Fischer titration or to dry the precursor under vacuum over P₂O₅ before use in sensitive stoichiometric reactions.
Synthetic Pathway & Mechanism
The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically proceeds via the Fischer Indole Synthesis . This involves the condensation of a sulfonated hydrazine with a ketone under acidic conditions, followed by a "3,3-sigmatropic rearrangement" to close the indole ring.
3.1 Mechanistic Workflow
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Condensation: 4-Hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form a hydrazone intermediate.
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Acid Catalysis: Acetic acid promotes the tautomerization to the ene-hydrazine.
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Rearrangement: The [3,3]-sigmatropic shift forms the new C-C bond, followed by ammonia elimination to yield the indole core.
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Neutralization: The sulfonic acid group is neutralized with a sodium base (e.g., Sodium Acetate or NaOH) to precipitate the salt.
Figure 1: The Fischer Indole Synthesis pathway converting precursors into the water-soluble indole sulfonate salt.[1][2][3]
Experimental Protocol: Synthesis & Purification
Note: This protocol is adapted for high-purity synthesis suitable for subsequent dye manufacturing.
4.1 Reagents
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Precursor A: 4-Hydrazinobenzenesulfonic acid (hemihydrate).
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Precursor B: 3-Methyl-2-butanone (Isopropyl methyl ketone).
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Solvent: Glacial Acetic Acid.
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Precipitation Solvent: 2-Propanol (Isopropanol).
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Base: Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH).
4.2 Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzenesulfonic acid (25 g, 127 mmol) in glacial acetic acid (75 mL) .
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Causality: Acetic acid acts as both the solvent and the acid catalyst required for the Fischer cyclization.
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Condensation: Add 3-methyl-2-butanone (40 mL, ~370 mmol) to the suspension. Heat the mixture to reflux (approx. 118°C) with vigorous stirring.
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Observation: The suspension will dissolve, turning into a dark reddish-purple solution as the reaction proceeds. Maintain reflux for 3–4 hours.
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Precipitation (The Critical Step): Cool the reaction mixture to room temperature. The sulfonated indole product is often soluble in hot acetic acid but less so in cold.
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Protocol Branch: To obtain the Sodium Salt , pour the cooled reaction mixture into a beaker containing 200 mL of cold 2-Propanol .
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Slowly add a saturated solution of Sodium Acetate in Methanol or NaOH until the pH is neutral (pH ~7). This converts the sulfonic acid to the sodium sulfonate, which is insoluble in the organic mixture.
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Filtration & Wash: Collect the pink/purple precipitate via vacuum filtration.
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Wash 1: Cold 2-Propanol (removes unreacted ketone and acetic acid).
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Wash 2: Diethyl Ether (removes residual moisture and organic impurities).
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Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
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Yield Expectation: ~60–70%.[4]
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Appearance: Pink to purple powder.
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Application in Fluorophore Development
The primary utility of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is as the "acceptor" or "donor" heterocycle in polymethine dyes.
5.1 The Quaternization Activation
Before it can be used in dye synthesis, the nitrogen atom of the indole ring must be alkylated (quaternized). This introduces a permanent positive charge, activating the C-2 position for nucleophilic attack.
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Reagent: 1,3-Propanesultone (for net neutral zwitterions) or Ethyl Iodide (for cationic dyes).
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Result: A quaternary ammonium salt (e.g., 1-(3-sulfopropyl)-2,3,3-trimethylindoleninium-5-sulfonate).
5.2 Dye Assembly Logic
To create a Cy3 or Cy5 dye, two equivalents of the quaternized indole are condensed with a polymethine linker.
Figure 2: The assembly of a cyanine dye requires the activation of the indole nitrogen followed by condensation with a linker.
Quality Control & Characterization
To validate the synthesis of the sodium salt before proceeding to dye manufacturing, use the following metrics:
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Solubility Test:
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Pass: Dissolves completely in water (>50 mg/mL).
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Fail: Turbidity indicates presence of unreacted hydrazine or non-sulfonated impurities.
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¹H NMR (D₂O, 400 MHz):
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Look for the gem-dimethyl singlet at δ 1.3–1.4 ppm (6H) .
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The methyl group on the C-2 position appears as a singlet at δ 2.3 ppm (3H) .
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Aromatic protons (H-4, H-6, H-7) appear in the δ 7.4–7.9 ppm region.
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Note: In D₂O, the C-2 methyl protons may exchange with deuterium over time, reducing the integral.
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Mass Spectrometry (ESI-):
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Expect a dominant peak at m/z 238.05 corresponding to the sulfonate anion [M-Na]⁻.
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References
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PubChem. (2025).[2][5] Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate Compound Summary. National Library of Medicine. [Link]
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Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry. [Link]
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Gonçalves, M. S. (2009). Fluorescent labeling of biomolecules with organic probes. Chemical Reviews. [Link]
Sources
- 1. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 2. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | C11H13NO3S | CID 11149656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | C11H12NNaO3S | CID 23666128 - PubChem [pubchem.ncbi.nlm.nih.gov]
